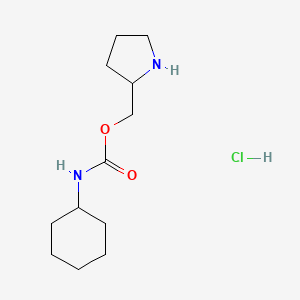

pyrrolidin-2-ylmethyl N-cyclohexylcarbamate hydrochloride

Description

Chemical Classification and Significance

Pyrrolidin-2-ylmethyl N-cyclohexylcarbamate hydrochloride belongs to the carbamate class of organic compounds, which are derivatives of carbamic acid characterized by the presence of the -O-CO-NH- linkage. Carbamates are integral components of many pharmaceutically and catalytically active compounds, with their unique chemical properties arising from the combination of amine and ester functionalities within a single molecular framework. The significance of this particular compound lies in its dual structural features: the pyrrolidine ring system, which provides conformational rigidity and stereoelectronic properties, and the cyclohexyl group, which contributes to the compound's steric and hydrophobic characteristics.

The molecular structure of this compound incorporates several key functional groups that define its chemical behavior. The pyrrolidine moiety, a five-membered saturated nitrogen heterocycle, provides a chiral center at the C-2 position, enabling potential stereochemical applications. The carbamate linkage serves as both a protecting group and a reactive center, allowing for controlled chemical transformations under specific conditions. The cyclohexyl substituent introduces additional conformational flexibility while maintaining a relatively stable chair conformation that influences the compound's overall three-dimensional structure.

Chemical databases provide comprehensive structural information for this compound, including its International Union of Pure and Applied Chemistry name: this compound. The compound's simplified molecular-input line-entry system representation, C1CCC(CC1)NC(=O)OCC2CCCN2.Cl, clearly illustrates the connectivity between the cyclohexyl ring, carbamate group, and pyrrolidine ring. This structural arrangement places the compound within a specialized subset of carbamates that combine alicyclic and heterocyclic elements, potentially offering unique reactivity patterns compared to simpler carbamate derivatives.

The compound's classification extends beyond simple structural considerations to encompass its potential functional roles. As a carbamate ester, it shares chemical properties with other members of this class, including susceptibility to hydrolysis under acidic or basic conditions and the ability to serve as a carbonyl equivalent in synthetic transformations. The presence of both nitrogen-containing rings positions this compound at the intersection of heterocyclic chemistry and carbamate chemistry, potentially offering applications in areas where both structural motifs contribute to desired properties.

Properties

IUPAC Name |

pyrrolidin-2-ylmethyl N-cyclohexylcarbamate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22N2O2.ClH/c15-12(14-10-5-2-1-3-6-10)16-9-11-7-4-8-13-11;/h10-11,13H,1-9H2,(H,14,15);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVBULVBENZLSOT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NC(=O)OCC2CCCN2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H23ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.77 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1803604-16-1 | |

| Record name | Carbamic acid, N-cyclohexyl-, 2-pyrrolidinylmethyl ester, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1803604-16-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Biological Activity

Pyrrolidin-2-ylmethyl N-cyclohexylcarbamate hydrochloride, also known as a carbamate derivative, has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a pyrrolidine ring linked to a cyclohexylcarbamate moiety , with a molecular formula of and a molecular weight of approximately 226.32 g/mol . Its unique structure allows for various interactions with biological targets, which may lead to significant therapeutic effects.

Biological Activities

Research indicates that this compound exhibits several biological activities, including:

- Antimicrobial Properties : Preliminary studies suggest that this compound may inhibit the growth of certain bacterial strains, indicating potential use as an antimicrobial agent.

- Anticancer Effects : Investigations into its anticancer properties reveal that it may modulate enzyme activities involved in cancer cell proliferation and survival.

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes within metabolic pathways, which could alter cellular signaling and metabolic processes.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

- Enzyme Modulation : It appears to inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. This inhibition can lead to reduced cell proliferation in cancer cells .

- Receptor Interactions : The compound may also engage with neurotransmitter receptors, influencing signaling pathways related to mood and cognition. This suggests potential applications in neuropharmacology .

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:

| Compound Name | Structure Features | Notable Properties |

|---|---|---|

| Piperidin-2-ylmethyl N-cyclohexylcarbamate | Contains a piperidine ring instead of pyrrolidine | Similar reactivity; explored for similar applications |

| tert-Butyl (trans-4-(pyrrolidin-1-ylmethyl)cyclohexyl)carbamate | tert-butyl group introduces steric hindrance | Potentially different pharmacokinetics due to bulk |

| N-cyclohexyl-N'-pyrrolidin-2-ylurea | Urea linkage instead of carbamate | May exhibit different biological activities due to structural changes |

Case Studies

Several studies have highlighted the efficacy and safety profiles of this compound:

- Antimicrobial Study : A study demonstrated that the compound effectively inhibited the growth of Staphylococcus aureus and Escherichia coli, suggesting its potential as an alternative antimicrobial therapy.

- Cancer Cell Proliferation : In vitro studies showed that treatment with this compound resulted in a significant reduction in the proliferation of various cancer cell lines, including breast and prostate cancers.

- Pharmacokinetics : Research on pharmacokinetic properties revealed that the compound has favorable absorption characteristics when administered intramuscularly, leading to improved bioavailability compared to other carbamate derivatives .

Scientific Research Applications

Applications in Organic Synthesis

Pyrrolidin-2-ylmethyl N-cyclohexylcarbamate hydrochloride serves as a versatile intermediate in the synthesis of complex organic molecules. It can participate in various chemical reactions, including:

- Nucleophilic Substitution Reactions : The compound can be used to introduce functional groups into organic frameworks.

- Formation of Heterocycles : Its structure allows for the formation of new heterocyclic compounds, expanding the library of available chemical entities for further research.

Anticancer Properties

Research indicates that this compound may exhibit anticancer activity by inhibiting specific enzymes involved in cancer cell proliferation. For instance, studies have focused on its interaction with Polo-like kinase 1 (Plk1), a target for cancer therapy due to its role in cell cycle regulation. Inhibitors derived from similar scaffolds have shown promise in preclinical trials, suggesting that this compound could be developed into an effective anticancer agent .

Antimicrobial Activity

Emerging studies suggest that this compound may possess antimicrobial properties. Investigations into its mechanism of action have revealed potential interactions with bacterial enzymes, indicating that it could serve as a lead compound for developing new antibiotics.

Veterinary Medicine

The compound has been explored for veterinary applications, particularly in treating infections in livestock. Formulations containing this compound have demonstrated efficacy against pathogens such as Trypanosoma congolense, which causes significant health issues in cattle . Its pharmacokinetic profile suggests it can be effectively administered via intramuscular injection, providing a viable treatment option for veterinary use.

Synthesis and Production Techniques

The synthesis of this compound typically involves the reaction of pyrrolidine derivatives with cyclohexyl isocyanate under controlled conditions. Common solvents include dichloromethane and tetrahydrofuran, often catalyzed by bases like triethylamine or pyridine. The production can be optimized for high yield through techniques such as recrystallization or chromatography, making it suitable for both laboratory and industrial-scale applications.

Case Studies and Research Findings

Several studies have documented the biological effects and therapeutic potential of this compound:

- Anticancer Research : A study focusing on inhibitors targeting Plk1 demonstrated that compounds with similar scaffolds could effectively inhibit cancer cell growth while minimizing off-target effects .

- Veterinary Applications : In trials involving cattle infected with T. congolense, formulations containing this compound resulted in significant reductions in parasitemia, showcasing its potential as an effective treatment option .

Comparison with Similar Compounds

Chemical Identity :

- IUPAC Name : Pyrrolidin-2-ylmethyl N-cyclohexylcarbamate hydrochloride

- CAS Number : 1803604-16-1

- Molecular Formula : C₁₂H₂₃ClN₂O₂

- Molecular Weight : 262.78 g/mol

- Structural Features :

Physicochemical Properties :

- Appearance : Powder

- Storage : Room temperature

- Key Identifiers : PubChem CID 119031231; MDL Number MFCD28397722 .

Structural Analogues and Pharmacological Context

(a) URB 597 ([3-(3-Carbamoylphenyl)phenyl] N-Cyclohexylcarbamate)

- Key Features :

- Pharmacological Activity: Potent inhibitor of fatty acid amide hydrolase (FAAH), increasing endogenous anandamide levels. Studied in neurobiological contexts, including modulation of endocannabinoid signaling in rat brains .

- Structural Differences vs. Target Compound: URB 597: Aromatic biphenyl system enhances planar rigidity and π-π interactions with FAAH.

(b) Cyclobenzaprine Hydrochloride

- Key Features: Tricyclic structure with a dimethylaminopropyl side chain. Hydrochloride salt form .

- Pharmacological Activity: Muscle relaxant acting via central serotonin and norepinephrine reuptake inhibition.

- Contrast with Target Compound :

Physicochemical and Functional Comparison

Mechanistic and Functional Insights

- Target Compound: The pyrrolidine group may confer higher basicity, influencing blood-brain barrier penetration compared to URB 597’s aromatic system.

- URB 597 :

- Cyclobenzaprine :

- Demonstrates how structural complexity (tricyclic core) can shift therapeutic application entirely, despite shared hydrochloride salt formulation .

Q & A

Q. What are the recommended methods for synthesizing pyrrolidin-2-ylmethyl N-cyclohexylcarbamate hydrochloride?

Synthesis involves carbamate formation between pyrrolidin-2-ylmethanol and cyclohexyl isocyanate under anhydrous conditions. Key steps include temperature control (0–5°C) to minimize side reactions and HCl gas introduction for salt precipitation. Purification via recrystallization (ethanol/water, 3:1 v/v) yields >98% purity. Monitor reaction progress using TLC (silica gel, ethyl acetate/hexane) .

Q. How can the crystal structure of this compound be determined?

Use single-crystal X-ray diffraction with the SHELX suite (SHELXS for solution, SHELXL for refinement). Collect data at 100 K (λ = 0.71073 Å, Mo-Kα radiation). Refinement includes anisotropic displacement parameters for non-H atoms and hydrogen bonding validation via difference Fourier maps. Final R-values should be <0.05 for high confidence .

Q. What analytical techniques assess purity and identity?

- HPLC-UV : C18 column, 0.1% TFA in water/acetonitrile (gradient: 5%→95% ACN over 20 min), detection at 254 nm.

- HRMS (ESI+) : Confirm molecular ion [M+H]⁺ with <2 ppm error.

- ¹H/¹³C NMR : Match chemical shifts to reference standards (e.g., δ 3.2–3.5 ppm for pyrrolidine protons). Cross-validate with EP impurity standards to detect ≤0.1% contaminants .

Advanced Research Questions

Q. How to design pharmacological studies for neuroactivity assessment?

Use chronic administration in rodent models (e.g., Lister hooded rats) with:

- Dose-response : 1–10 mg/kg/day for 28 days.

- Brain region analysis : LC-MS/MS quantification of endocannabinoids (e.g., anandamide) in prefrontal cortex and hippocampus.

- Behavioral assays : Elevated plus maze for anxiety-like behavior. Compare against URB 597, a structurally similar carbamate .

Q. How to resolve solubility discrepancies between experimental batches?

- Polymorph screening : Test 10 solvents (e.g., DMSO, ethanol) with varying cooling rates. Characterize forms via PXRD and DSC.

- Molecular dynamics : Simulate solvation shells to identify counterion interactions (Cl⁻ vs. pyrrolidine).

- Salt optimization : Explore alternative counterions (e.g., besylate) if hydrochloride exhibits batch variability .

Q. What strategies optimize topical hydrogel formulations?

- Matrix design : Carbopol 934 (1% w/v) with triethanolamine (pH 5.5–6.0).

- Drug loading : 5–10% w/w compound, assessed via Franz cell permeation (ex vivo rat skin).

- Stability testing : ICH guidelines (40°C/75% RH for 6 months) to monitor degradation. Include penetration enhancers (e.g., limonene ≤5% w/w) .

Q. How to characterize degradation products under stress conditions?

- Forced degradation : Expose to 0.1N HCl (60°C/24 hr), 3% H₂O₂ (25°C/48 hr), and UV light (ICH Q1B).

- UPLC-QTOF analysis : Acquire MS/MS spectra and use molecular networking (GNPS) to cluster degradants.

- Structural elucidation : Isolate major degradants (>0.5%) via prep-HPLC and perform 2D NMR (HSQC/HMBC) .

Methodological Notes

- Contradiction handling : Conflicting solubility data may arise from polymorphic forms. Use PXRD to differentiate crystalline vs. amorphous phases .

- Advanced purification : For trace impurities (<0.1%), employ preparative SFC (supercritical CO₂/MeOH) with chiralpak columns .

- In vivo protocols : Adhere to ARRIVE guidelines for animal studies, including sample size calculations (n ≥ 8/group) and randomization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.